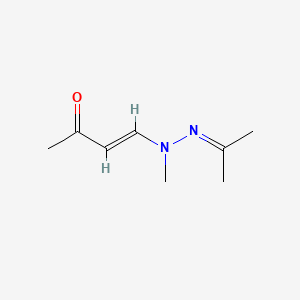
2,4,6-Triphenyl-3,4,5,6-tetrahydropyrimidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,6-Triphenyl-3,4,5,6-tetrahydropyrimidin-4-ol is a complex organic compound known for its unique structure and diverse applications in scientific research. This compound belongs to the class of tetrahydropyrimidines, which are characterized by a six-membered ring containing nitrogen atoms. The presence of phenyl groups at positions 2, 4, and 6 adds to its stability and reactivity, making it a valuable compound in various chemical reactions and industrial processes.
Preparation Methods
The synthesis of 2,4,6-Triphenyl-3,4,5,6-tetrahydropyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of benzaldehyde derivatives with urea or thiourea under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as hydrochloric acid or sodium hydroxide, followed by cyclization to form the tetrahydropyrimidine ring. Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
2,4,6-Triphenyl-3,4,5,6-tetrahydropyrimidin-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenation or alkylation can be achieved using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. .
Scientific Research Applications
2,4,6-Triphenyl-3,4,5,6-tetrahydropyrimidin-4-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and have been studied for their biological activity.
Medicine: Research has explored its use in developing pharmaceuticals, especially for its potential anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals due to its stability and reactivity
Mechanism of Action
The mechanism by which 2,4,6-Triphenyl-3,4,5,6-tetrahydropyrimidin-4-ol exerts its effects involves interactions with various molecular targets. The compound can bind to specific enzymes or receptors, inhibiting their activity or altering their function. This interaction often involves hydrogen bonding, van der Waals forces, and hydrophobic interactions, leading to changes in the molecular pathways and cellular processes .
Comparison with Similar Compounds
2,4,6-Triphenyl-3,4,5,6-tetrahydropyrimidin-4-ol can be compared with other similar compounds such as:
2,4,6-Triphenylpyrylium tetrafluoroborate: Known for its use as a sensitizer in photochemical reactions.
6-Acetyl-2,3,4,5-tetrahydropyridine: An aroma compound used in the food industry.
1-Methyl-4-phenyl-1,2,3,6-tetrahydropyridine: Studied for its neurotoxic effects and relevance to Parkinson’s disease research. The uniqueness of this compound lies in its specific structure and the presence of phenyl groups, which contribute to its distinct reactivity and applications
Properties
CAS No. |
63673-71-2 |
|---|---|
Molecular Formula |
C22H20N2O |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2,4,6-triphenyl-4,5-dihydro-1H-pyrimidin-6-ol |
InChI |
InChI=1S/C22H20N2O/c25-22(19-14-8-3-9-15-19)16-20(17-10-4-1-5-11-17)23-21(24-22)18-12-6-2-7-13-18/h1-15,20,25H,16H2,(H,23,24) |
InChI Key |
PYUMWCWXBWFORV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(N=C(NC1(C2=CC=CC=C2)O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Nitro-2,4,5-tris[(2,4,6-trimethylphenyl)sulfanyl]thiolane](/img/structure/B14493614.png)

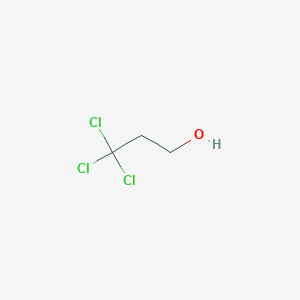
![{1-[(Hydrazinylmethylidene)amino]propyl}phosphonic acid](/img/structure/B14493635.png)
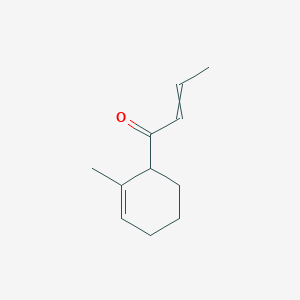
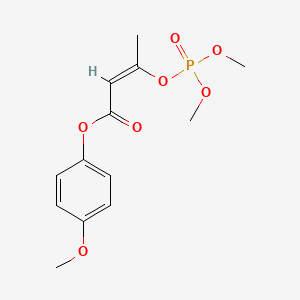

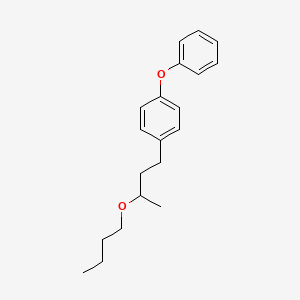
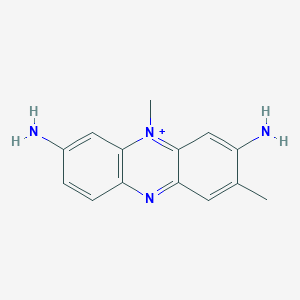

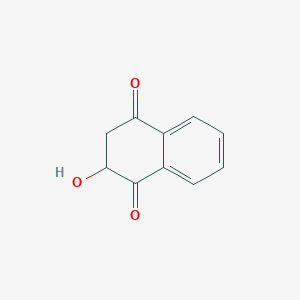
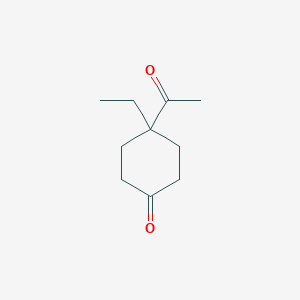
![4-[3-(Tert-butylamino)-2-hydroxypropoxy]benzene-1,2-diol](/img/structure/B14493699.png)
